molecular formula C17H23NO5 B12080597 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid

Cat. No.: B12080597
M. Wt: 321.4 g/mol
InChI Key: SVGDIMWAZAKWGG-UHFFFAOYSA-N
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Description

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid is a compound that has garnered interest in various scientific fields due to its unique structure and properties. It is a 4-aryl piperidine derivative, often utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would produce an alcohol.

Scientific Research Applications

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The semi-flexible nature of the linker allows for optimal positioning of the target protein and the E3 ligase, facilitating efficient ternary complex formation and protein degradation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

Uniqueness

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid is unique due to its specific structure, which combines a 4-aryl piperidine with a hydroxybenzoic acid moiety. This unique combination allows it to serve as a versatile linker in PROTAC development, providing both rigidity and flexibility to optimize drug-like properties and ternary complex formation .

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

4-hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(22)18-8-6-11(7-9-18)13-10-12(15(20)21)4-5-14(13)19/h4-5,10-11,19H,6-9H2,1-3H3,(H,20,21)

InChI Key

SVGDIMWAZAKWGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)C(=O)O)O

Origin of Product

United States

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